molecular formula C19H25N3O4 B5944896 N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide

N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide

Cat. No.: B5944896
M. Wt: 359.4 g/mol
InChI Key: AYOCLCOUOJRZKT-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is a complex organic compound with a unique structure that combines a cyclohexyl group, a morpholine ring, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide typically involves the reaction of cyclohexylamine with 2-{[morpholin-4-yl(oxo)acetyl]amino}benzoic acid. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or ethanol, and may require the use of a catalyst to facilitate the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity .

Chemical Reactions Analysis

Types of Reactions: N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzoic acid, while reduction may produce N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzylamine .

Scientific Research Applications

N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may modulate signaling pathways related to cell growth and apoptosis .

Comparison with Similar Compounds

Comparison: Compared to these similar compounds, N-cyclohexyl-2-{[morpholin-4-yl(oxo)acetyl]amino}benzamide is unique due to the presence of the morpholine ring, which may confer distinct chemical and biological properties. This structural difference can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-cyclohexyl-2-[(2-morpholin-4-yl-2-oxoacetyl)amino]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O4/c23-17(20-14-6-2-1-3-7-14)15-8-4-5-9-16(15)21-18(24)19(25)22-10-12-26-13-11-22/h4-5,8-9,14H,1-3,6-7,10-13H2,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYOCLCOUOJRZKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N3CCOCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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